2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide
Description
2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methanesulfonyl group and a thiophen-3-yl ethyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
2-methylsulfonyl-N-(2-thiophen-3-ylethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-20(17,18)12-14-6-3-10(15-12)11(16)13-5-2-9-4-7-19-8-9/h3-4,6-8H,2,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJJQIPZJYEOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of thiophene-3-yl ethylamine with methanesulfonyl chloride to form the intermediate thiophene-3-yl ethyl methanesulfonamide. This intermediate is then reacted with pyrimidine-4-carboxylic acid under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the methanesulfonyl group can be oxidized to form sulfones or sulfoxides.
Reduction: : The pyrimidine ring can be reduced to form pyrimidinylamines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Pyrimidinylamines.
Substitution: : Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : The compound can be used to study biological processes and interactions with biomolecules.
Medicine: : It has potential therapeutic applications, including as an intermediate in the development of pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is unique due to its specific structural features. Similar compounds include:
2-Methanesulfonyl-N-[2-(thiophen-2-yl)ethyl]pyrimidine-4-carboxamide: : Similar structure but with a different position of the thiophene group.
2-Methanesulfonyl-N-[2-(benzothiophen-3-yl)ethyl]pyrimidine-4-carboxamide: : Similar core structure but with a benzothiophene group instead of thiophene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
